

Technical Guide: Mass Spectrometry

Fragmentation of 4-Chloro-8-methylquinolin-2-ol

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Compound of Interest

Compound Name: 4-Chloro-8-methylquinolin-2-ol

Cat. No.: B8812725

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Executive Summary & Compound Identity

4-Chloro-8-methylquinolin-2-ol exists in a tautomeric equilibrium between its enol form (2-ol) and its keto form (4-chloro-8-methylquinolin-2(1H)-one).[1][2] In the gas phase (Mass Spectrometry), the fragmentation behavior is heavily influenced by the stability of the 2-quinolone core and the lability of the C4-Chloro substituent.[1]

Property	Specification
CAS Number	64951-58-2 (Analogue ref: 21617-12-9 for dichloro variant)
Formula	C ₁₀ H ₈ ClNO
Exact Mass	193.0294 Da
Molecular Weight	193.63 g/mol
Key Isotopes	³⁵ Cl (100%), ³⁷ Cl (32%) → Characteristic 3:1 M: (M+2) ratio

Experimental Protocol: Data Acquisition

To replicate the fragmentation patterns described below, the following standardized protocols for Electron Ionization (EI) and Electrospray Ionization (ESI) are recommended. These protocols ensure self-validating spectral data.[1][2]

GC-MS (Electron Ionization)

- Inlet Temp: 250°C (Ensure rapid volatilization to prevent thermal degradation).
- Ion Source: 230°C, 70 eV (Standard hard ionization).[1][2]
- Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.[1][2]
- Carrier Gas: Helium, 1.0 mL/min constant flow.[1][2]
- Validation Check: Verify the relative abundance of the m/z 193/195 pair. Deviations from 3:1 indicate detector saturation or co-eluting impurities.[1][2]

LC-MS/MS (Electrospray Ionization)

- Mode: Positive Ion Mode (+ESI).
- Mobile Phase: A: 0.1% Formic Acid in H₂O; B: Acetonitrile.[1][2]
- Gradient: 5% B to 95% B over 10 min.
- Collision Energy (CE): Ramped 10–40 eV to capture both labile (Cl loss) and skeletal (ring opening) fragments.[1][2]
- Validation Check: Monitor the [M+H]⁺ ion at m/z 194.0. In-source fragmentation often yields a premature [M+H-CO]⁺ peak; adjust cone voltage if this is excessive.[1][2]

Fragmentation Performance & Mechanism[1]

The fragmentation of **4-Chloro-8-methylquinolin-2-ol** is distinct due to the interplay between the robust quinolone core and the peripheral substituents.[1]

Primary Fragmentation Pathway (EI - 70 eV)

Upon electron impact, the molecular ion (M⁺, m/z 193) is formed.[1][2] The fragmentation is driven by the stability of the aromatic system and the tautomeric amide structure.[1][2]

- Loss of Carbon Monoxide (CO, -28 Da):

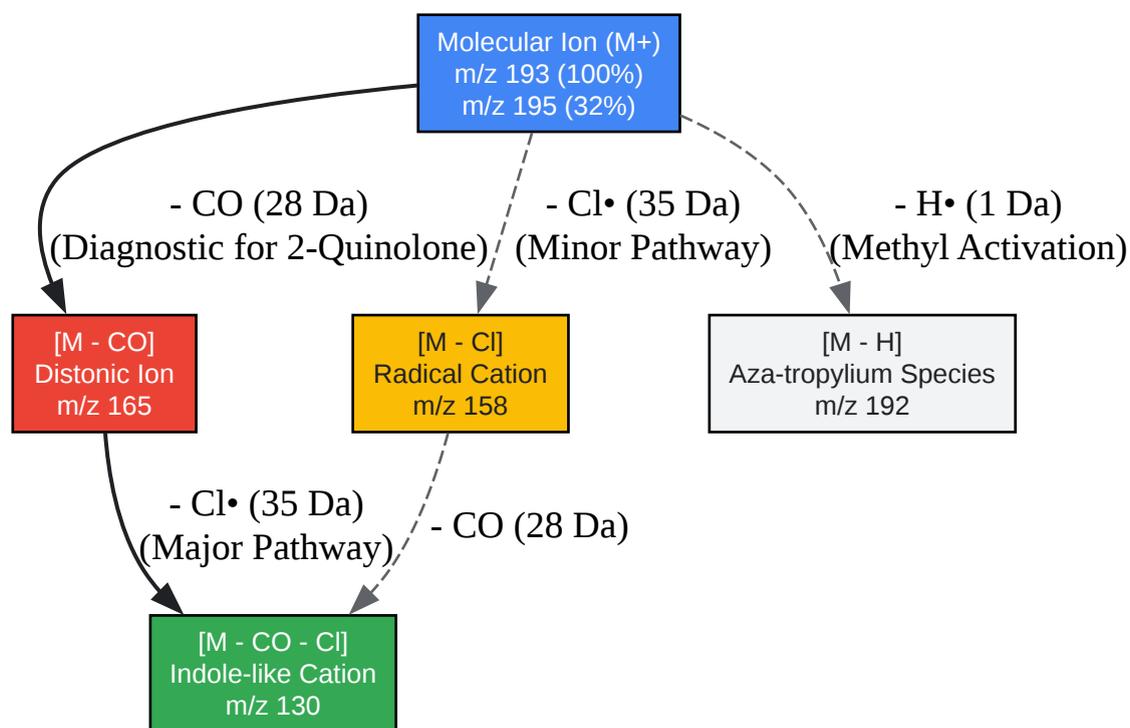
- Mechanism: The 2-quinolone tautomer undergoes a retro-Diels-Alder-like collapse or simple extrusion of the carbonyl carbon.[1][2]
- Transition: m/z 193 → m/z 165.
- Significance: This is the diagnostic transition for 2-hydroxyquinolines/2-quinolones.[1][2] If this loss is absent, the oxygen is likely not at the C2 position.[1][2]
- Loss of Chlorine Radical ($\text{Cl}[1][2]^\bullet$, -35 Da):[1][3][4]
 - Mechanism: Homolytic cleavage of the C4-Cl bond.[1][2] This can occur from the parent ion or the $[\text{M}-\text{CO}]$ fragment.[1][2]
 - Transition: m/z 193 → m/z 158 (minor) OR m/z 165 → m/z 130 (major).
 - Observation: The peak at m/z 130 is often the base peak in high-energy spectra, representing the highly stabilized indole-like cation formed after losing both CO and Cl.[1][2]
- Loss of Hydrogen ($\text{H}[1][2]^\bullet$, -1 Da):
 - Mechanism: Loss of a hydrogen atom, likely from the C8-methyl group, leads to a ring-expanded tropylium-like species (aza-tropylium).[1]
 - Transition: m/z 165 → m/z 164.

ESI-MS/MS Pathway (Collision Induced Dissociation)

In ESI, the protonated molecule $[\text{M}+\text{H}]^+$ (m/z 194) is the precursor.[1][2]

- Low CE (10-20 eV): Dominant loss of water $[\text{M}+\text{H}-\text{H}_2\text{O}]^+$ is rare for quinolones unless the OH is aliphatic.[1][2] Instead, loss of CO (28 Da) to form m/z 166 is observed.[1][2]
- High CE (>30 eV): Cleavage of the C-Cl bond becomes prominent, yielding the dechlorinated core.[1][2]

Visualization of Fragmentation Logic



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Caption: Figure 1. EI-MS fragmentation tree for **4-Chloro-8-methylquinolin-2-ol** showing the primary CO loss pathway characteristic of the quinolone scaffold.

Comparative Guide: Alternatives & Analogues

To accurately identify **4-Chloro-8-methylquinolin-2-ol**, it must be distinguished from structural isomers and analogues.^[1] The table below contrasts its MS performance with key alternatives.

Feature	4-Chloro-8-methylquinolin-2-ol (Target)	4-Chloro-2-methylquinoline (Alternative A)	4,8-Dichloroquinoline (Alternative B)[1]
Structure	2-OH / 2-One tautomer	2-Methyl (No Oxygen)	8-Chloro (No Methyl)
Molecular Ion	m/z 193	m/z 177	m/z 197
Isotope Pattern	3:1 (One Cl)	3:1 (One Cl)	9:6:1 (Two Cl)
Primary Fragment	m/z 165 (Loss of CO)	m/z 142 (Loss of Cl)	m/z 162 (Loss of Cl)
Diagnostic Marker	[M-28] ⁺ peak	Absence of [M-28] ⁺	Characteristic Cl ₂ pattern
Use Case	Drug Intermediate (Quinolones)	Deoxy-impurity	Halogenated scaffold

Analysis of Causality:

- Alternative A (Deoxy): Without the C2-Oxygen, the facile loss of 28 Da (CO) is impossible.[1][2] The spectrum is dominated instead by the direct loss of the halogen (Cl) or HCN from the ring.[1][2]
- Alternative B (Dichloro): The presence of two chlorines creates a distinct isotopic envelope.[1][2] The mass shift (+4 Da vs Target) and the lack of CO loss clearly distinguish it from the target molecule.[1][2]

References

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